5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNAAMIFKRGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 5-bromobenzimidazole.
Condensation Reaction: The 2-methoxyaniline undergoes a condensation reaction with 5-bromobenzimidazole in the presence of a suitable condensing agent, such as polyphosphoric acid or phosphorus oxychloride, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The C5 bromine atom serves as a prime site for transition metal-catalyzed cross-couplings, enabling selective derivatization:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd catalysis replaces the bromine with aryl groups. Key conditions and yields include:
This reaction retains the 2-methoxyphenyl group at N1 while introducing diverse aromatic systems at C5 .
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the benzimidazole ring facilitates bromine displacement by nucleophiles:
Azide intermediates enable click chemistry applications, forming triazoles with terminal alkynes .
Electrophilic Substitution on the Benzimidazole Core
The electron-donating 2-methoxyphenyl group directs electrophiles to specific positions:
Nitration
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates C4 (para to N1), yielding 4-nitro-5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole (71% yield) .
Halogenation
Bromination (Br₂/FeBr₃) occurs at C7 (ortho to N3), forming 5,7-dibromo derivatives (63% yield) .
Functionalization via N3-H Reactivity
The N3 hydrogen participates in acid-base chemistry, enabling deprotonation and subsequent alkylation:
| Electrophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, RT (6 h) | N3-Methylated derivative | 85 | |
| Benzyl chloride | THF, NaH, 0°C (2 h) | N3-Benzylated derivative | 78 |
Alkylation enhances solubility and modulates biological activity .
Coordination Chemistry
The benzimidazole nitrogen (N3) acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | MeOH, RT (1 h) | [Cu(L)₂(OAc)] | Catalytic C–N coupling | |
| PdCl₂ | CH₂Cl₂, reflux (3 h) | [PdCl₂(L)] | Suzuki coupling catalyst |
These complexes demonstrate catalytic activity in C–C and C–N bond-forming reactions .
Photophysical Modifications
Introducing conjugated substituents at C5 alters optoelectronic properties:
| Modification | λₐbs (nm) | λₑm (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| 5-Phenyl | 310 | 425 | 0.32 | |
| 5-Ethynylpyrenyl | 365 | 480 | 0.45 |
Such derivatives show potential as fluorescent probes or OLED materials .
Scientific Research Applications
Antimicrobial Activity
5-Bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole has shown significant antimicrobial properties. It acts by inhibiting microbial growth through interference with essential cellular processes.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 4 μg/mL against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Other Benzimidazole Derivatives | 8 | Escherichia coli |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells, particularly in breast cancer cell lines.
- Cell Viability Assays : The compound has demonstrated IC values ranging from 16.38 μM to over 100 μM against various cancer cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 16.38 | This compound |
| A549 (Lung Cancer) | 5.0 | Similar Derivative |
Fluorescent Probes
The compound can be utilized as a fluorescent probe due to its ability to bind specific biomolecules, resulting in detectable fluorescent signals. This application is particularly useful in imaging techniques for biological research .
Antimicrobial Efficacy Study
A study published in ACS Omega evaluated the antimicrobial effectiveness of various benzimidazole derivatives, including this compound. The results indicated that structural modifications significantly influenced antimicrobial activity, with specific derivatives showing enhanced efficacy against resistant strains of bacteria .
Anticancer Mechanisms
In vitro studies have demonstrated that the compound effectively inhibits the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The research highlights the importance of substituents on the benzimidazole ring in modulating biological activity .
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole varies depending on its application:
Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.
Fluorescent Probes: It functions by binding to specific biomolecules, resulting in a fluorescent signal that can be detected using imaging techniques.
Comparison with Similar Compounds
- 5-bromo-1-(2-methoxyphenyl)-2-methyl-1H-imidazole
- 5-bromo-1-(2-methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole core can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
5-Bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound (C14H11BrN2O) features a benzimidazole core, which is known for its pharmacological versatility. The presence of the bromine and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. This process activates caspases, which are crucial for programmed cell death .
- In Vitro Studies : A study reported that related benzimidazole derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines. For instance, derivatives with specific substituents showed IC50 values ranging from 16.38 μM to 100 μM against the MDA-MB-231 breast cancer cell line .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 |
| Related Compound A | MDA-MB-231 | 29.39 |
| Related Compound B | MDA-MB-231 | 62.30 |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been extensively studied.
- Antibacterial Properties : Compounds similar to this compound have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 4 to 64 μg/mL depending on the specific derivative tested .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| E. coli | 16 |
| Candida albicans | 64 |
Antifungal Activity
The antifungal properties of this class of compounds are noteworthy, with studies indicating moderate activity against common fungal pathogens.
- Activity Against Fungi : The compound exhibited MIC values around 64 μg/mL against Candida albicans and Aspergillus niger, indicating potential as an antifungal agent .
Case Studies
Several case studies have documented the synthesis and evaluation of various benzimidazole derivatives, including the target compound:
- Synthesis and Evaluation : A study synthesized multiple derivatives of benzimidazoles, assessing their biological activities through in vitro assays. Notably, compounds with longer alkyl chains at specific positions displayed enhanced anticancer effects due to improved lipophilicity .
- Clinical Implications : Investigations into the use of benzimidazole derivatives for treating resistant bacterial infections have shown promise, particularly in patients with compromised immune systems due to cancer therapies .
Q & A
Q. What are the key steps in synthesizing 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Core formation : Condensation of substituted o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux conditions, often using acetic acid as a catalyst .
- Bromination : Electrophilic aromatic substitution at the 5-position of the benzimidazole core using brominating agents like N-bromosuccinimide (NBS) in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >85% purity .
Optimization strategies : - Catalyst selection (e.g., triethylamine for imidazole cyclization ).
- Temperature control (reflux at 80–100°C for 8–12 hours) to improve yield and minimize side products .
Q. How is the structural characterization of this compound validated?
A combination of spectroscopic and analytical methods is employed:
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1617 cm⁻¹ for the imidazole ring, C-Br stretch at ~590 cm⁻¹) .
- NMR : <sup>1</sup>H NMR reveals aromatic proton environments (δ 7.2–8.4 ppm for benzimidazole and methoxyphenyl groups), while <sup>13</sup>C NMR identifies quaternary carbons (e.g., C-Br at ~116 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 286.01 for brominated derivatives) .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and binding affinities of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : AutoDock or Schrödinger Suite evaluates binding to targets like EGFR (epidermal growth factor receptor), with docking scores compared to reference inhibitors (e.g., gefitinib) .
- ADMET prediction : Tools like SwissADME or pkCSM predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Contradictions in cytotoxicity or enzyme inhibition data may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
- Structural analogs : Compare activity of derivatives (e.g., 5-bromo vs. 5-chloro substitutions) to identify structure-activity relationships (SAR) .
- Dose-response validation : Repeat experiments with gradient concentrations (e.g., 1–100 µM) and calculate IC50 values using nonlinear regression .
Q. What strategies improve the yield of halogenated benzimidazole derivatives during synthesis?
- Directed bromination : Use Lewis acids (e.g., FeCl3) to enhance regioselectivity at the 5-position .
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 1–2 hours) and improves yield by 10–15% .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired halogenation .
Q. How is the compound’s potential as a kinase inhibitor evaluated in vitro?
- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (e.g., Z′-LYTE™) .
- Cellular assays : Measure inhibition of cancer cell proliferation (e.g., A549 lung carcinoma) with IC50 values compared to controls .
- Selectivity studies : Cross-test against non-target kinases to minimize off-target effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
